

Application Notes and Protocols: Solvent Orange 14 for Biological Staining

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Compound of Interest

Compound Name: Solvent orange 14

Cat. No.: B1401462

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 14, also known by its Colour Index name C.I. 12140 and as Sudan II, is a lysochrome (fat-soluble) diazo dye.[1][2] It is utilized in histological and cytological preparations to demonstrate the presence of neutral lipids, triglycerides, and lipoproteins.[1][3] Its mechanism of action is based on its preferential solubility in fats over the solvent in which it is dissolved.[4] When a saturated solution of **Solvent Orange 14** is applied to a tissue section, the dye migrates from the solvent into the intracellular lipid droplets, staining them a characteristic orange-red color. This physical staining process makes it a valuable tool for visualizing lipid accumulation in various cell types and tissues, which is of significant interest in metabolic research and drug development.

Principle of Staining

The staining mechanism of **Solvent Orange 14** is a physical process governed by its solubility properties. The dye is more soluble in the lipids present in the biological sample than in its solvent, typically an alcohol-water mixture. This differential solubility drives the partitioning of the dye from the staining solution into the lipid droplets within the tissue or cells, resulting in their selective coloration. This method is particularly effective for demonstrating neutral fats in frozen tissue sections, as fixation methods involving alcohols and clearing agents in paraffin-embedded sections can extract the lipids.

Applications in Biological Research

Solvent Orange 14 is a valuable tool for the visualization and semi-quantitative assessment of lipid content in a variety of biological samples. Its primary applications include:

- **Histology and Cytology:** Staining of triglycerides in frozen sections. It can also be used to stain some protein-bound lipids and lipoproteins in paraffin sections.
- **Metabolic Research:** Studying conditions associated with lipid accumulation, such as steatosis (fatty liver disease) and obesity-related pathologies.
- **Drug Development:** Assessing the effect of therapeutic compounds on lipid metabolism and storage in cells and tissues.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific sample type and experimental conditions.

Preparation of Staining Solution

Materials:

- **Solvent Orange 14** (Sudan II) powder
- 70% Ethanol
- Acetone (optional, for stock solution)
- Distilled water
- Filter paper

Saturated Staining Solution (70% Ethanol):

- Prepare a saturated solution by adding an excess of **Solvent Orange 14** powder to 70% ethanol.
- Stir or agitate the solution for several hours to ensure saturation.

- Allow the solution to stand and then filter before use to remove any undissolved particles.

Staining Protocol for Frozen Sections

Materials:

- Frozen tissue sections (5-10 μm thick) on glass slides
- 10% Formalin (for fixation)
- **Solvent Orange 14** staining solution
- 70% Ethanol
- Hematoxylin (for counterstaining)
- Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

- Cut frozen sections using a cryostat and mount them on clean glass slides.
- Fix the sections in 10% formalin for 5-10 minutes.
- Rinse the slides gently with distilled water.
- Immerse the slides in 70% ethanol for 3-5 minutes.
- Transfer the slides to the filtered **Solvent Orange 14** staining solution and incubate for 10-20 minutes.
- Differentiate the sections by briefly rinsing in 70% ethanol to remove excess stain. Monitor this step microscopically until lipid droplets are clearly stained orange-red and the background is pale.
- Rinse the slides with distilled water.
- Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.

- "Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
- Mount the coverslip with an aqueous mounting medium.

Expected Results:

- Lipid droplets: Orange-Red
- Nuclei: Blue

Quantitative Data Summary

While direct quantitative data for **Solvent Orange 14** is limited in the reviewed literature, a comparative study on lipid staining provides valuable insights into the performance of Sudan dyes relative to other common lipid stains like Oil Red O. The following table summarizes findings from a study that quantified lipid accumulation in adipose tissue from obese and normal-weight individuals using various staining methods.

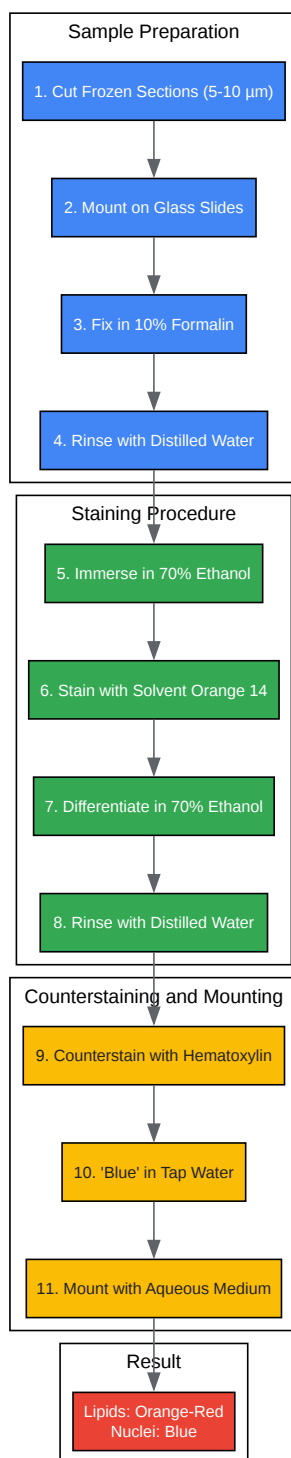
| Staining Agent | Fold Increase in Stained Area (Obese vs. Control) | Sensitivity Ranking |
|----------------|---|---------------------|
| Sudan Black B | 3.2-fold | 1 (Most Sensitive) |
| Oil Red O | 2.8-fold | 2 |
| Sudan IV | 2.7-fold | 3 |
| Sudan III | 2.6-fold | 4 |

This data is adapted from a study on various Sudan dyes and Oil Red O. **Solvent Orange 14** (Sudan II) is expected to have performance characteristics similar to Sudan III and IV.

Visualizations

Experimental Workflow for Staining Frozen Sections with Solvent Orange 14

Workflow for Staining Frozen Sections with Solvent Orange 14

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